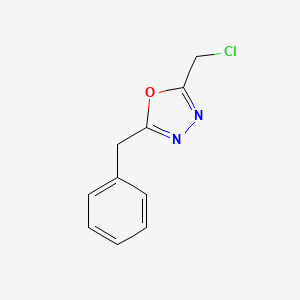

1-苄基 4-叔丁基 2-(羟甲基)哌嗪-1,4-二羧酸酯

概述

描述

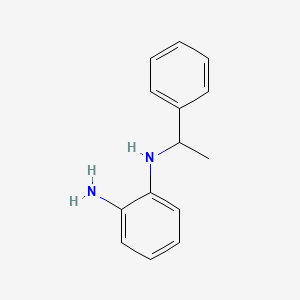

The compound 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the presence of nitrogen atoms that can engage in hydrogen bonding and other interactions. Piperazine derivatives are often explored for their potential biological activities and can serve as intermediates in the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves stepwise reactions where the piperazine core is functionalized with different substituents. For instance, the synthesis of 1,4-dipiperazino benzenes involves transition metal-catalyzed N-arylation of chiral piperazines . Other methods include condensation reactions , amination reactions using CuI, ethylene glycol, and potassium phosphate as catalysts , and the modified Bruylants approach for sterically congested piperazine derivatives . These methods highlight the diverse synthetic strategies employed to obtain piperazine derivatives with varying side chains and functional groups.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed by X-ray crystallography. For example, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined, revealing typical bond lengths and angles for this type of compound . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was elucidated, showing weak intermolecular interactions and aromatic π-π stacking . These studies provide insights into the three-dimensional arrangement of atoms and the potential for molecular interactions.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on their functional groups. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an intermediate for the synthesis of biologically active benzimidazole compounds . The reactivity of the piperazine nitrogen atoms and other functional groups allows for further transformations, which can be utilized to synthesize target molecules with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystal structure and intermolecular interactions can affect the compound's solubility, melting point, and stability . Spectroscopic methods such as FT-IR, 1H & 13C NMR, and LCMS are commonly used to characterize these compounds and confirm their identities . Additionally, the presence of bulky tert-butyl groups can introduce steric hindrance, influencing the compound's reactivity and interactions with biological targets .

科学研究应用

合成和中间体应用

生物活性化合物的合成:哌嗪衍生物,如叔丁基-4-(4-氨基-3-甲基-5-硝基苯基)哌嗪-1-羧酸酯,已被合成,并且是创建生物活性苯并咪唑化合物的重要的中间体 (刘亚虎,2010)。

潜在的抗疟疾剂:某些哌嗪衍生物已显示出抗疟疾活性,突出了这些化合物在新抗疟疾药物开发中的潜力 (W. Cunico 等,2009)。

抗菌和抗真菌活性:叔丁基 4-(2-乙氧基-2-氧代乙基)-哌嗪-1-羧酸酯和叔丁基 4-(2-肼基-2-氧代乙基)哌嗪-1-羧酸酯等衍生物已被研究其对几种微生物的抗菌和抗真菌特性 (B. Kulkarni 等,2016)。

药理学上有用的核心:哌嗪衍生物已被发现具有药理学上有用的核心,可用于合成复杂的药物 (Ashwini Gumireddy 等,2021)。

分子结构和晶体学

晶体和分子结构研究:哌嗪衍生物的晶体和分子结构,如叔丁基 4-(2-叔丁氧基-2-氧代乙基)-哌嗪-1-羧酸酯,已被报道,提供了对其化学性质和潜在应用的见解 (C. Mamat 等,2012)。

Hirshfeld 表面分析:已经进行了晶体结构研究和新型哌嗪衍生物的 Hirshfeld 表面分析等研究,以了解它们的分子相互作用和稳定性 (K. Kumara 等,2017)。

X 射线衍射和 DFT 计算:哌嗪衍生物的详细 X 射线衍射研究和 DFT 计算有助于了解它们的分子构象和静电势,这对于它们在各个科学领域的应用至关重要 (Zhi-Ping Yang 等,2021)。

安全和危害

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

属性

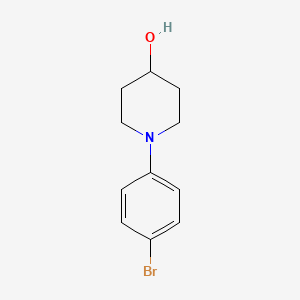

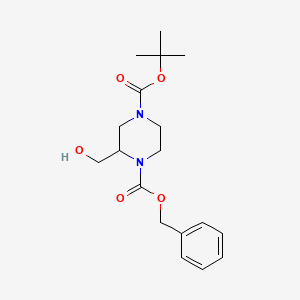

IUPAC Name |

1-O-benzyl 4-O-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-9-10-20(15(11-19)12-21)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINOMZOGOKYFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901129090 | |

| Record name | 4-(1,1-Dimethylethyl) 1-(phenylmethyl) 2-(hydroxymethyl)-1,4-piperazinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

CAS RN |

317365-33-6 | |

| Record name | 4-(1,1-Dimethylethyl) 1-(phenylmethyl) 2-(hydroxymethyl)-1,4-piperazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317365-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl) 1-(phenylmethyl) 2-(hydroxymethyl)-1,4-piperazinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。